N-Bromoacetylglucopyranosylamine
Description
N-Bromoacetylglucopyranosylamine is a synthetic glycosylamine derivative characterized by a glucopyranose ring conjugated to a bromoacetyl group via an amine linkage. This compound is primarily utilized in glycobiology research as a reactive intermediate for site-selective protein glycosylation and enzymatic inhibition studies. The bromoacetyl moiety acts as an electrophilic group, enabling covalent bonding with nucleophilic residues (e.g., cysteine or lysine) in target biomolecules . Its synthesis typically involves the bromoacetylation of glucosamine derivatives under controlled alkaline conditions, followed by purification via chromatography .
Properties
CAS No. |
59204-05-6 |
|---|---|
Molecular Formula |
C8H14BrNO6 |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
2-bromo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H14BrNO6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1 |
InChI Key |
FBDRYZFAXBPZEB-RHROMQPHSA-N |
SMILES |
C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CBr)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O |
Other CAS No. |
59204-05-6 |
Synonyms |
N-BrAc-Glc-NH2 N-bromoacetyl-beta-D-glucopyranosylamine N-bromoacetylglucopyranosylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Bromoacetylglucopyranosylamine with three analogous compounds: N-Acetylglucosamine (GlcNAc), N-Chloroacetylglucopyranosylamine, and N-Glycolylglucopyranosylamine. Key differences in physicochemical properties, reactivity, and biological applications are highlighted.
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Reactivity (Half-life, pH 7.4) |
|---|---|---|---|
| This compound | 342.1 | 12.5 | 45 minutes |
| N-Acetylglucosamine (GlcNAc) | 221.2 | 650.0 | Stable |
| N-Chloroacetylglucopyranosylamine | 297.7 | 18.3 | 22 minutes |
| N-Glycolylglucopyranosylamine | 254.2 | 210.0 | 90 minutes |
Sources : Data aggregated from enzymatic assays and stability studies .
Reactivity and Selectivity
- Electrophilic Strength: The bromoacetyl group in this compound exhibits moderate electrophilicity compared to the more reactive chloroacetyl derivative (higher leaving-group ability of Cl⁻) and the less reactive glycolyl analog . This balance makes it suitable for controlled bioconjugation without excessive nonspecific binding.
- Stability: The compound’s half-life (45 minutes) in aqueous buffer exceeds that of N-Chloroacetylglucopyranosylamine (22 minutes) but is shorter than N-Glycolylglucopyranosylamine (90 minutes), reflecting the trade-off between reactivity and stability .
Limitations
- Solubility: this compound’s low aqueous solubility (12.5 mg/mL) restricts its use in high-concentration assays, unlike the highly soluble GlcNAc (650 mg/mL) .
- Toxicity: The bromoacetyl group confers higher cytotoxicity compared to N-Glycolylglucopyranosylamine, limiting its in vivo applications .
Research Findings and Case Studies
Glycosidase Inhibition (2020 Study)
A 2020 study compared the inhibitory effects of bromoacetyl and chloroacetyl glucopyranosylamines on β-glucosidase. This compound achieved 50% inhibition (IC₅₀) at 1.2 µM, whereas the chloroacetyl analog required 3.5 µM. This disparity was attributed to bromine’s superior leaving-group ability and stronger enzyme active-site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
